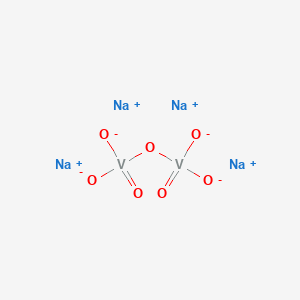

Sodium vanadium oxide (Na4V2O7)

Description

Properties

CAS No. |

13517-26-5 |

|---|---|

Molecular Formula |

NaO3V-5 |

Molecular Weight |

121.929 g/mol |

IUPAC Name |

sodium;tris(oxygen(2-));vanadium |

InChI |

InChI=1S/Na.3O.V/q+1;3*-2; |

InChI Key |

CJIBFKFMPFFOGM-UHFFFAOYSA-N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pyrovanadate can be synthesized by a solid-state reaction using sodium carbonate (Na₂CO₃) and vanadium pentoxide (V₂O₅) as raw materials. The reaction is typically carried out at high temperatures, around 540°C, where carbon dioxide gas escapes, indicating the progression of the reaction . The reaction can be represented as follows:

Na2CO3+V2O5→Na4V2O7+CO2

The preparation process is evaluated using thermodynamic software to ensure the minimum Gibbs free energy principle is met .

Industrial Production Methods: In industrial settings, sodium pyrovanadate is produced through the sodium roasting process, where vanadium-bearing slag is roasted with sodium carbonate. This process is followed by water leaching to extract vanadium. The roasting process involves a complex system of multiple oxides, including vanadium pentoxide and sodium oxide .

Chemical Reactions Analysis

Types of Reactions: Sodium pyrovanadate undergoes various chemical reactions, including:

Oxidation: Sodium pyrovanadate can be oxidized to form higher oxidation state vanadium compounds.

Reduction: It can be reduced to form lower oxidation state vanadium compounds.

Substitution: Sodium ions in sodium pyrovanadate can be substituted with other cations in certain conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are commonly used.

Substitution: Reactions with other metal salts can lead to the substitution of sodium ions.

Major Products Formed:

Oxidation: Higher oxidation state vanadium oxides.

Reduction: Lower oxidation state vanadium oxides.

Substitution: Formation of mixed metal vanadates.

Scientific Research Applications

Chemical Applications

Sodium pyrovanadate serves as a versatile reagent in chemical synthesis and catalysis. Its applications include:

- Catalysis : It is utilized as a catalyst in organic reactions, particularly in oxidation processes. The compound can facilitate the conversion of alcohols to carbonyl compounds under mild conditions.

- Precursor for Vanadium Compounds : Sodium pyrovanadate acts as a precursor in the synthesis of various vanadium oxides and other vanadium-based compounds, which are important in materials science.

| Application | Description |

|---|---|

| Catalysis | Used in oxidation reactions for organic synthesis |

| Precursor for Compounds | Source for synthesizing other vanadium oxides |

Biological Applications

Recent studies have highlighted the biological significance of sodium pyrovanadate:

- Protein Tyrosine Phosphatase Inhibition : Sodium pyrovanadate is known to inhibit protein tyrosine phosphatases, which are crucial in regulating cellular signaling pathways. This inhibition can lead to altered cell growth and differentiation.

- Antidiabetic Properties : Research indicates that sodium pyrovanadate may enhance insulin sensitivity, making it a candidate for diabetes treatment.

| Biological Application | Mechanism |

|---|---|

| Protein Tyrosine Phosphatase Inhibition | Modulates signaling pathways affecting cell growth |

| Antidiabetic Effects | Enhances insulin sensitivity through biochemical modulation |

Medical Applications

The medical field is exploring sodium pyrovanadate for its therapeutic potential:

- Cancer Therapy : Preliminary studies suggest that sodium pyrovanadate may induce apoptosis in cancer cells by modulating oxidative stress and signaling pathways.

- Metabolic Disorders : Its role in improving metabolic functions positions it as a potential therapeutic agent for conditions like obesity and metabolic syndrome.

| Medical Application | Potential Benefits |

|---|---|

| Cancer Therapy | Induces apoptosis in cancer cells |

| Treatment of Metabolic Disorders | Improves metabolic functions and insulin sensitivity |

Industrial Applications

In industrial contexts, sodium pyrovanadate is primarily used in metallurgy:

- Vanadium Extraction : It plays a key role in the extraction of vanadium from ores and slag, contributing to the production of vanadium alloys used in steelmaking.

- Battery Technology : Sodium pyrovanadate is being investigated as a cathode material in sodium-ion batteries, showcasing its potential in energy storage applications.

| Industrial Application | Description |

|---|---|

| Vanadium Extraction | Key reagent for extracting vanadium from ores |

| Battery Technology | Potential cathode material for sodium-ion batteries |

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rats demonstrated that administration of sodium pyrovanadate significantly reduced blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin signaling pathways.

Case Study 2: Cancer Cell Apoptosis

Research involving various cancer cell lines showed that sodium pyrovanadate treatment led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. This suggests its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of sodium pyrovanadate involves its interaction with various molecular targets and pathways. In biological systems, sodium pyrovanadate can inhibit protein tyrosine phosphatases, leading to the modulation of signaling pathways involved in cell growth, differentiation, and metabolism . The compound’s ability to form different vanadium species in solution allows it to exert diverse biological effects depending on the specific context and cell type .

Comparison with Similar Compounds

Pyrovanadates share the general formula MₓV₂O₇, where M is a metal cation. Their properties and applications vary significantly based on the cation’s valence, ionic radius, and structural coordination. Below is a detailed comparison of sodium pyrovanadate with zinc, calcium, copper, and magnesium pyrovanadates.

Structural and Crystallographic Properties

Key Observations :

- Sodium pyrovanadate’s hexagonal symmetry contrasts with the monoclinic systems of Zn, Ca, and Mg pyrovanadates.

- Zinc pyrovanadate exhibits exceptional pressure resilience, undergoing four phase transitions up to 5.3 GPa , while Na₄V₂O₇’s high-pressure behavior remains unexplored.

Solubility and Chemical Stability

Key Observations :

- Sodium pyrovanadate’s water solubility is unique, enabling direct use in aqueous electrolytes, whereas Zn and Ca pyrovanadates require acidic conditions.

Electrochemical Performance

Key Observations :

- Zinc pyrovanadate outperforms sodium pyrovanadate in energy storage, with a capacity 3× higher than graphite .

- Sodium pyrovanadate’s role in SIBs is often indirect, such as stabilizing vanadium oxide cathodes .

Thermal and Magnetic Properties

Key Observations :

- Copper pyrovanadate’s dual magnetic behavior (ferro-/paramagnetic) is unique among pyrovanadates .

Biological Activity

Sodium pyrovanadate (NaVO) is a vanadium compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of the biological effects of sodium pyrovanadate, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Sodium pyrovanadate is a member of the vanadate family, which includes various vanadium oxides and salts. Vanadium compounds are known for their insulin-mimetic properties and have been studied for their potential in treating diabetes and other metabolic disorders. Sodium pyrovanadate, in particular, has shown promise in influencing cellular processes such as proliferation, apoptosis, and cell cycle regulation.

The biological activity of sodium pyrovanadate is primarily attributed to its ability to mimic phosphate groups and interact with various cellular signaling pathways. Key mechanisms include:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Sodium pyrovanadate inhibits PTPs, which play a critical role in regulating insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake in cells .

- Activation of Protein Kinases : It activates key kinases such as Akt (Protein Kinase B) and ERK (Extracellular-signal-regulated kinases), involved in cell survival and proliferation .

- Induction of Apoptosis : Studies have shown that sodium pyrovanadate can trigger apoptosis in cancer cells by activating caspases and modulating mitochondrial membrane potential .

3.1 Anticancer Properties

Sodium pyrovanadate has been investigated for its anticancer effects across various cancer types:

- Thyroid Cancer : Research indicates that sodium pyrovanadate inhibits the growth of anaplastic thyroid carcinoma (ATC) cells by inducing G2/M phase arrest and apoptosis. The IC values for sodium pyrovanadate treatment on ATC cells were observed to decrease over time, indicating a time-dependent effect on cell viability .

- Other Cancers : Similar growth inhibition has been reported in prostate cancer and liver cancer cell lines, suggesting a broad spectrum of anticancer activity .

3.2 Metabolic Effects

Sodium pyrovanadate exhibits significant effects on glucose metabolism:

- Hypoglycemic Effects : In diabetic models, sodium pyrovanadate has been shown to lower blood glucose levels by enhancing insulin action through its effects on glucose transporters .

- Lipid Metabolism : It also influences lipid metabolism by activating pathways that reduce lipolysis and promote lipid storage .

Table 1: Summary of Key Studies on Sodium Pyrovanadate

5. Toxicological Considerations

While sodium pyrovanadate shows promising biological activities, it is essential to consider its toxicity profile:

- Cytotoxicity : High concentrations can lead to cytotoxic effects in normal cells; thus, careful dosing is necessary when exploring therapeutic applications.

- Long-term Effects : Studies are ongoing to evaluate the long-term effects of sodium pyrovanadate exposure, particularly regarding its potential carcinogenicity due to its ability to induce cellular transformation at high concentrations .

6. Conclusion

Sodium pyrovanadate represents a fascinating area of research within the realm of vanadium compounds due to its multifaceted biological activities. Its potential applications in cancer therapy and metabolic disorders highlight the need for further studies to elucidate its mechanisms fully and optimize its therapeutic use while minimizing toxicity.

Future research should focus on clinical trials to assess the efficacy and safety profile of sodium pyrovanadate in human subjects, as well as exploring its interactions with other therapeutic agents.

Q & A

Basic Research Question

- XRD : Identifies crystalline phases and lattice parameters (e.g., monoclinic structure).

- SEM/EDS : Assesses morphology and elemental composition.

- FTIR/Raman Spectroscopy : Detects V-O vibrational modes (e.g., ~800 cm⁻¹ for pyrovanadate chains).

- Thermogravimetric Analysis (TGA) : Measures thermal stability and decomposition pathways (e.g., mass loss at 300–500°C due to oxygen release) .

How can computational methods like DFT improve understanding of sodium pyrovanadate’s electronic properties?

Advanced Research Question

Density Functional Theory (DFT) calculations with functionals like PBE or HSE06 model band structures and density of states (DOS). For Na₄V₂O₇, indirect band gaps (~2.5–3.5 eV) are predicted, consistent with diffuse-reflectance spectroscopy. Computational studies also explore pressure-induced phase transitions (e.g., elastic anisotropy under >10 GPa) and cation substitution effects. Validation against experimental UV-Vis or photoluminescence data is critical to address discrepancies in bandgap values .

What mechanisms underlie sodium pyrovanadate’s biological activity as a protein tyrosine phosphatase (PTP) inhibitor?

Advanced Research Question

Na₄V₂O₇ inhibits PTPs by mimicking phosphate groups, binding to catalytic cysteine residues. In vitro assays (e.g., colorimetric pNPP hydrolysis) quantify inhibition kinetics (IC₅₀ values). Synchrotron X-ray absorption spectroscopy (XAS) can clarify vanadium’s oxidation state (+5) and coordination geometry in biological matrices. Dose-dependent cytotoxicity studies (e.g., MTT assays) are recommended for therapeutic applications .

How should researchers resolve contradictions in vanadium extraction efficiency during sodium roasting?

Advanced Research Question

Conflicting conversion rates arise from variables like:

- Impurities : Mg²⁺ in slag reduces Na₄V₂O₇ yield by forming Mg₂V₂O₇ .

- Stoichiometry : Excess Na₂CO₃ shifts products from metavanadate (NaVO₃) to pyrovanadate.

- Temperature Gradients : Inhomogeneous heating in rotary kilns creates mixed phases.

Mitigation strategies include pre-leaching impurities and optimizing dwell times at 540–600°C. Rietveld refinement of XRD data quantifies phase ratios .

What experimental designs are optimal for studying sodium pyrovanadate’s catalytic activity?

Advanced Research Question

- Activity Tests : Use model reactions (e.g., oxidative dehydrogenation of alkanes) under controlled O₂ flow.

- Surface Area Analysis : BET measurements correlate activity with surface defects.

- In Situ Spectroscopy : DRIFTS or XPS tracks intermediate species during catalysis.

- Kinetic Studies : Arrhenius plots derived from temperature-programmed reactions reveal activation energies .

Why do computational and experimental bandgap values for vanadates often diverge, and how can this be addressed?

Advanced Research Question

Discrepancies arise from:

- DFT Limitations : PBE underestimates bandgaps vs. hybrid functionals (e.g., HSE06).

- Sample Quality : Defects or amorphous regions in synthesized samples reduce experimental gaps.

- Measurement Techniques : Diffuse reflectance (Tauc plots) vs. photoluminescence yield different values.

Cross-validation using multiple methods (e.g., ellipsometry + computational modeling) improves accuracy .

How can cation substitution modify sodium pyrovanadate’s properties for tailored applications?

Advanced Research Question

Ion exchange with transition metals (e.g., Cu²⁺, Zn²⁺) alters electrochemical and optical properties. For example:

- Cu-substituted pyrovanadates : Enhance photocatalytic activity under visible light.

- Zn-substituted analogs : Exhibit tunable bandgaps for semiconductor applications.

Synthesis involves molten salt methods or hydrothermal routes. EXAFS analysis confirms substitution sites .

Q. Methodological Notes

- Data Presentation : Use tables to compare phase ratios (e.g., XRD) or bandgap values (computational vs. experimental).

- Ethical Reporting : Disclose synthesis hazards (e.g., V₂O₅ toxicity) and biological assay compliance (e.g., IRB approvals).

- Reproducibility : Document furnace calibration protocols and reagent purity levels (≥99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.